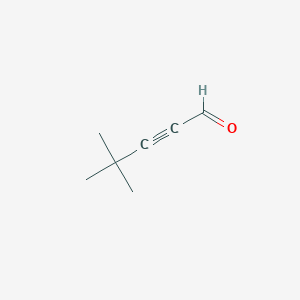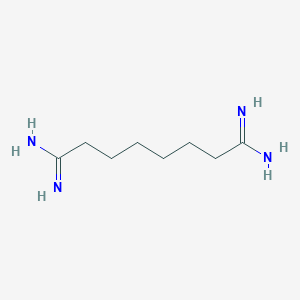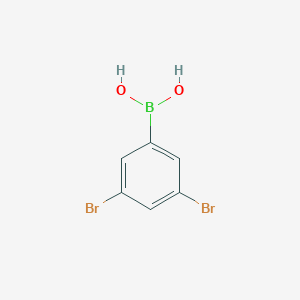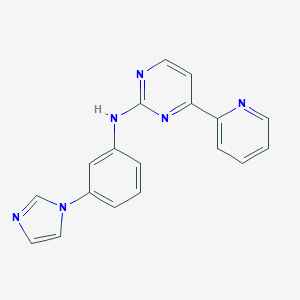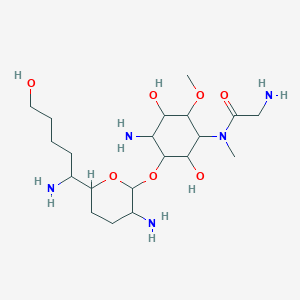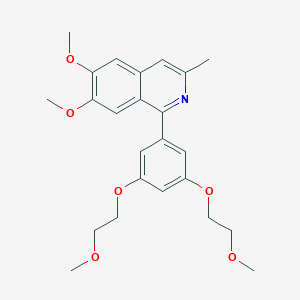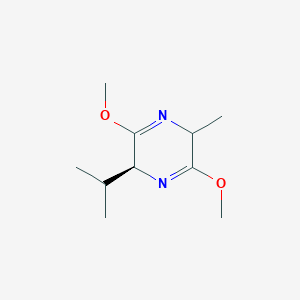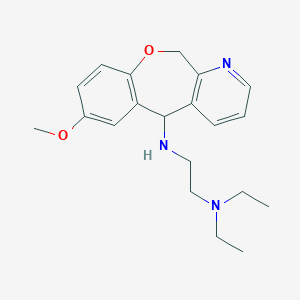
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine, also known as DHBE, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHBE belongs to the class of benzoxepine compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to enhance the activity of GABA receptors, which are known to play a role in regulating anxiety, mood, and pain.
生化和生理效应
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has also been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One advantage of using 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine in lab experiments is its relatively low toxicity. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have a high therapeutic index, meaning that it can be administered at doses that are effective without causing significant side effects. One limitation of using 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine. One area of interest is its potential use in the treatment of anxiety disorders. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been shown to reduce pain sensitivity in animal models, and further research is needed to determine its potential efficacy in humans. Finally, 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine may have potential applications in the treatment of other neurological disorders, such as epilepsy and depression.
合成方法
The synthesis of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine involves the reaction of 2-(diethylamino)ethylamine with 7-methoxy-5,11-dihydrobenz[b][1]oxepin-5-one in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine as the final product.
科学研究应用
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
属性
CAS 编号 |
115749-98-9 |
|---|---|
产品名称 |
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine |
分子式 |
C20H27N3O2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27N3O2/c1-4-23(5-2)12-11-22-20-16-7-6-10-21-18(16)14-25-19-9-8-15(24-3)13-17(19)20/h6-10,13,20,22H,4-5,11-12,14H2,1-3H3 |
InChI 键 |
LHJPLYUWEHXOOU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
规范 SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
同义词 |
5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 1.5 fumarate DEAMBP KW 3407 KW-3407 KW3407 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



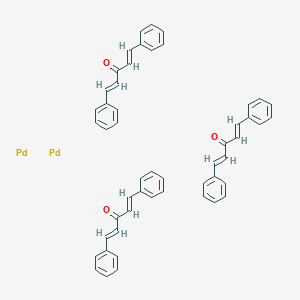
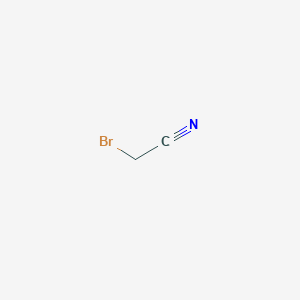
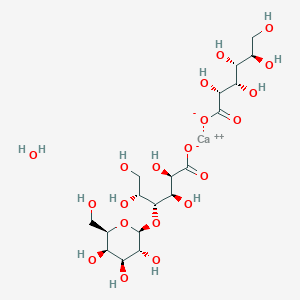
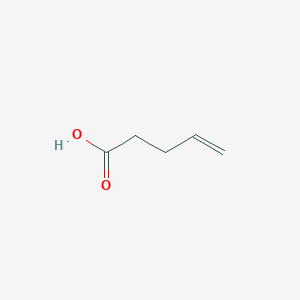
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)

